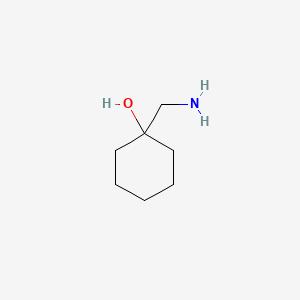

1-(Aminomethyl)cyclohexanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(aminomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSXTHMTOSFZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193065 | |

| Record name | 1-(Aminomethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4000-72-0, 71412-02-7 | |

| Record name | 1-(Aminomethyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4000-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Aminomethyl)cyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004000720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Aminomethyl)cyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071412027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Aminomethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (aminomethyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Aminomethyl)cyclohexanol (CAS 4000-72-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activity of 1-(Aminomethyl)cyclohexanol, a versatile building block in pharmaceutical and chemical research.

Physicochemical Properties

This compound is an organic compound featuring a cyclohexane (B81311) ring substituted with both an aminomethyl and a hydroxyl group at the same carbon atom.[1] This bifunctional nature imparts properties of both amines and alcohols, making it soluble in polar solvents.[2][3] It typically appears as a colorless to pale yellow liquid or a low-melting solid.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4000-72-0 | [1][4] |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [1] |

| IUPAC Name | 1-(aminomethyl)cyclohexan-1-ol | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Melting Point | 27-29 °C (free base); 122-123 °C (form unspecified); 205 °C (hydrochloride salt) | [4][6] |

| Boiling Point | 219.5 °C at 760 mmHg; 120-128 °C at 18 Torr | [1][4][6] |

| Density | 1.020 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in polar solvents | [2][3] |

| InChI Key | XUSXTHMTOSFZII-UHFFFAOYSA-N | [2] |

| SMILES | C1CCC(CC1)(CN)O | [2] |

Spectroscopic Data

Table 2: Spectroscopic Data Summary

| Technique | Expected Features | Available Data/References |

| ¹H NMR | Signals for cyclohexyl protons (broad multiplets, ~1-2 ppm), aminomethyl protons (-CH₂-N), and hydroxyl proton (-OH). The chemical shifts can be influenced by solvent and concentration. | While specific spectra for this compound are not publicly available, analysis of similar structures like cyclohexanol (B46403) and other aminocyclohexanols can provide reference points.[7][8] |

| ¹³C NMR | Signals for the quaternary carbon bearing the -OH and -CH₂NH₂ groups, five distinct cyclohexyl carbons, and the aminomethyl carbon. | No specific public data is available. |

| IR Spectroscopy | Broad O-H stretching band (~3300 cm⁻¹), N-H stretching bands (doublet for primary amine, ~3300-3400 cm⁻¹), C-H stretching bands (~2850-2950 cm⁻¹), and C-N and C-O stretching bands in the fingerprint region. | FTIR and Raman spectra for the hydrochloride salt are available on SpectraBase.[9] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 129. Fragmentation would likely involve loss of water, the aminomethyl group, or ring fragmentation. | Predicted collision cross-section values for various adducts are available in public databases like PubChem.[10] GC-MS data is referenced in the NIST Mass Spectrometry Data Center.[5] |

Synthesis and Experimental Protocols

This compound is commonly synthesized via the reduction of 1-(nitromethyl)cyclohexanol. A detailed protocol based on a procedure from Organic Syntheses is provided below.[11] An alternative method involves the reduction of the same precursor using iron powder in the presence of hydrochloric acid.[6]

Experimental Protocol: Catalytic Hydrogenation of 1-(Nitromethyl)cyclohexanol[11]

This procedure involves two main stages: the synthesis of the precursor 1-(nitromethyl)cyclohexanol and its subsequent reduction.

A. Preparation of 1-(Nitromethyl)cyclohexanol

-

Prepare a solution of sodium ethoxide by dissolving 57.5 g of clean sodium in 1.2 L of absolute ethanol (B145695) in a 3-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.

-

Cool the sodium ethoxide solution to 40 °C.

-

Add a mixture of 245.5 g of redistilled cyclohexanone (B45756) and 198 g of redistilled nitromethane (B149229) dropwise to the stirred sodium ethoxide solution, maintaining the temperature between 30-40 °C.

-

After the addition is complete, stir the resulting pasty mixture for an additional 2 hours at room temperature.

-

Pour the reaction mixture into a mixture of 2 kg of crushed ice and 184 g of glacial acetic acid.

-

Separate the oily layer of 1-(nitromethyl)cyclohexanol. Extract the aqueous layer with ether.

-

Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure to yield crude 1-(nitromethyl)cyclohexanol.

B. Hydrogenation of 1-(Nitromethyl)cyclohexanol

-

Dissolve the crude 1-(nitromethyl)cyclohexanol in 450 ml of glacial acetic acid.

-

Introduce this solution into a high-pressure hydrogenation apparatus containing a suspension of Raney nickel catalyst in 150 ml of glacial acetic acid.

-

Pressurize the apparatus with hydrogen to approximately 1000-1500 psi.

-

Heat the mixture to 40-50 °C with agitation. The hydrogenation is an exothermic reaction, and cooling may be necessary to maintain the temperature below 60 °C to prevent side reactions.[11]

-

After the theoretical amount of hydrogen has been absorbed (typically 15-18 hours), cool the reaction vessel and vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate, a solution of this compound in acetic acid, can be used directly for subsequent reactions or the product can be isolated. To isolate, the acetic acid can be removed under reduced pressure, and the product can be purified by distillation or crystallization of a salt form.[11]

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit significant biological activities, primarily centered on the central nervous system. It has been identified as a ligand for the benzodiazepine (B76468) receptor, exhibiting neuroprotective, anticonvulsant, hypoglycemic, and anti-inflammatory properties.[1]

The pharmacological effects of this class of compounds are often mediated through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[12] GABA-A receptors are ligand-gated ion channels that, upon binding of the inhibitory neurotransmitter GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[13]

Benzodiazepines and related modulators bind to a site on the GABA-A receptor distinct from the GABA binding site.[14] This binding potentiates the effect of GABA, increasing the frequency of channel opening, which enhances the inhibitory signal.[15][16] This mechanism underlies the anxiolytic, sedative, and anticonvulsant effects of these compounds.

References

- 1. CAS 4000-72-0 | this compound - Synblock [synblock.com]

- 2. CAS 4000-72-0: this compound | CymitQuimica [cymitquimica.com]

- 3. CAS 2041-57-8: 1-(Aminomethyl)cyclohexanemethanol [cymitquimica.com]

- 4. 4000-72-0 CAS MSDS (1-(aminomethyl)cyclohexan-1-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopy - NMR spectrum of cyclohexanol - hints on integration - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Cyclohexanol analogues are positive modulators of GABA(A) receptor currents and act as general anaesthetics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Aminomethyl)cyclohexanol: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Aminomethyl)cyclohexanol is a bifunctional organic molecule featuring a primary amine and a tertiary alcohol attached to a cyclohexane (B81311) ring. This unique structural arrangement makes it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, including its structural characteristics, solubility, and thermal properties. Detailed experimental protocols for its synthesis and the determination of its key physical properties are presented. Furthermore, this guide explores its potential biological activities, drawing parallels with structurally related compounds to propose a plausible mechanism of action.

Introduction

This compound, with the CAS number 4000-72-0, is a cycloaliphatic amino alcohol. The presence of both a nucleophilic amine and a hydrogen-bond-donating alcohol group on a rigid cyclohexane scaffold imparts distinct chemical reactivity and potential for biological interactions. It is of particular interest as an intermediate in the synthesis of pharmaceuticals, including analogues of gabapentin (B195806), a drug used to treat neuropathic pain and seizures. This guide aims to consolidate the available technical information on this compound to support its application in research and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that there are some discrepancies in the reported values for melting and boiling points across different commercial suppliers, which may be attributable to variations in purity and measurement conditions.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(Aminomethyl)cyclohexan-1-ol | [1] |

| CAS Number | 4000-72-0 | [1] |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | |

| SMILES | C1CCC(CC1)(CN)O | [1] |

| InChI Key | XUSXTHMTOSFZII-UHFFFAOYSA-N | [1] |

Thermal and Physical Properties

| Property | Value | Source(s) |

| Melting Point | 122-123 °C | |

| or 205 °C (hydrochloride salt) | [2] | |

| Boiling Point | 120-128 °C at 18 Torr | |

| or 219.5 °C at 760 mmHg | [2] | |

| Density (Predicted) | 1.020 ± 0.06 g/cm³ | |

| pKa (Predicted) | 12.99 ± 0.20 |

Solubility

This compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in water is influenced by the hydrophilic amino and hydroxyl groups. The basic nature of the amine group allows for the formation of water-soluble salts upon reaction with acids.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound is through the catalytic hydrogenation of 1-(nitromethyl)cyclohexanol. The following protocol is adapted from Organic Syntheses.[3]

Reaction Scheme:

Materials:

-

Sodium ethoxide

-

Ethanol

-

Glacial acetic acid

-

Ether

-

Magnesium sulfate

-

Raney nickel catalyst

-

Hydrogen gas

Procedure:

-

Preparation of 1-(Nitromethyl)cyclohexanol:

-

In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

-

Cool the solution and add a mixture of cyclohexanone and nitromethane dropwise with stirring.

-

After the addition is complete, continue stirring and then cool the mixture to induce crystallization of the sodium salt of 1-(nitromethyl)cyclohexanol.

-

Filter the salt and wash it with cold ethanol.

-

Suspend the salt in ice-water and add glacial acetic acid with stirring to liberate 1-(nitromethyl)cyclohexanol as an oil.

-

Separate the oily layer and extract the aqueous layer with ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain crude 1-(nitromethyl)cyclohexanol.

-

-

Hydrogenation to this compound:

-

Dissolve the crude 1-(nitromethyl)cyclohexanol in glacial acetic acid.

-

Add Raney nickel catalyst to the solution in a hydrogenation apparatus.

-

Hydrogenate the mixture under pressure until the theoretical amount of hydrogen is absorbed.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate contains this compound, which can be isolated as its acetic acid salt or the free base after appropriate workup.[3]

-

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[4][5][6][7]

Materials:

-

This compound (solid)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[4][5][6][7]

Determination of Boiling Point

The boiling point of a liquid organic compound can be determined using a micro-boiling point or Thiele tube method.[8][9][10][11][12]

Materials:

-

This compound (liquid)

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with mineral oil or a heating block)

Procedure:

-

Place a small amount (0.5-1 mL) of this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

-

Attach the test tube to a thermometer with a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Stop heating and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8][9][10][11][12]

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed through simple mixing experiments.[13][14][15][16][17]

Materials:

-

This compound

-

Various solvents (e.g., water, ethanol, diethyl ether, toluene, 5% HCl, 5% NaOH)

-

Test tubes

Procedure:

-

Place approximately 20-30 mg of solid this compound or 1-2 drops of the liquid into a small test tube.

-

Add about 1 mL of the solvent to be tested.

-

Stir or shake the mixture vigorously for 1-2 minutes.

-

Observe whether the solute completely dissolves. If so, the compound is considered soluble in that solvent under these conditions.

-

For solubility in acidic or basic solutions, observe for any reaction (e.g., salt formation leading to dissolution).[13][14][15][16][17]

Spectral Data

While a comprehensive set of publicly available, high-resolution spectra for this compound is limited, representative spectral data for its hydrochloride salt and structurally similar compounds are available and can be used for characterization.

-

Infrared (IR) Spectrum: The IR spectrum of this compound is expected to show characteristic broad absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3600 cm⁻¹. C-H stretching vibrations of the cyclohexane ring will appear just below 3000 cm⁻¹. The C-N and C-O stretching vibrations are expected in the fingerprint region (1000-1300 cm⁻¹). The IR spectrum for the hydrochloride salt is available from various sources.[18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show complex multiplets for the cyclohexyl protons. The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a multiplet, and the hydroxyl proton (-OH) would be a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum is expected to show distinct signals for the different carbon atoms of the cyclohexane ring, the aminomethyl carbon, and the carbon bearing the hydroxyl group.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 129. Fragmentation patterns would likely involve the loss of water, the aminomethyl group, or cleavage of the cyclohexane ring. Data for the gas chromatography-mass spectrometry (GC-MS) of this compound is available in the NIST Mass Spectrometry Data Center.[1]

Proposed Mechanism of Action and Biological Activity

While specific signaling pathways for this compound are not extensively documented, its structural similarity to the anticonvulsant drug gabapentin and the known activities of cyclohexanol (B46403) derivatives provide a basis for a proposed mechanism of action. It has been reported to be a ligand for the benzodiazepine (B76468) receptor and to exhibit neuroprotective, anticonvulsant, hypoglycemic, and anti-inflammatory activities.

The proposed mechanism involves a dual action:

-

Modulation of Voltage-Gated Calcium Channels: Similar to gabapentin, this compound may bind to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in the influx of calcium ions upon neuronal depolarization. Consequently, the release of excitatory neurotransmitters such as glutamate (B1630785) is diminished, resulting in a reduction of neuronal hyperexcitability. This mechanism is believed to underlie the anticonvulsant and analgesic effects of gabapentinoids.

-

Positive Allosteric Modulation of GABAₐ Receptors: Cyclohexanol and its analogues have been shown to act as positive allosteric modulators of GABAₐ receptors. By binding to a site on the receptor distinct from the GABA binding site, these molecules can enhance the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic inhibition leads to a hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This action would contribute to the compound's potential anxiolytic, sedative, and anticonvulsant properties.

The following diagram illustrates this proposed dual mechanism of action.

Caption: Proposed dual mechanism of this compound.

Conclusion

This compound is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its known physical and chemical properties, along with standardized protocols for its synthesis and characterization. While further research is needed to fully elucidate its biological mechanisms, the proposed dual action on voltage-gated calcium channels and GABAₐ receptors provides a strong rationale for its observed pharmacological activities. The information compiled herein serves as a valuable resource for scientists and researchers working with this compound, facilitating its application in the development of novel therapeutics and other advanced materials.

References

- 1. 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. byjus.com [byjus.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. www1.udel.edu [www1.udel.edu]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. 1-AMINOMETHYL-1-CYCLOHEXANOL HYDROCHLORIDE(19968-85-5) IR Spectrum [chemicalbook.com]

1-(Aminomethyl)cyclohexanol structure and functional groups

An In-depth Technical Guide to 1-(Aminomethyl)cyclohexanol

This technical guide provides a comprehensive overview of the chemical structure, functional groups, physicochemical properties, and known biological activities of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Functional Groups

This compound, with the CAS number 4000-72-0, is an organic compound built upon a cyclohexane (B81311) scaffold.[1] Its chemical formula is C7H15NO.[1][2][3][4] The structure features two key functional groups attached to the same carbon atom of the cyclohexane ring: a primary aminomethyl group (-CH2NH2) and a tertiary hydroxyl group (-OH).[1] The presence of the basic amine group and the polar hydroxyl group influences its chemical reactivity and physical properties, such as its potential as a hydrogen bond donor and its solubility in polar solvents.[1][5]

The structural formula and key identifiers are provided below:

-

IUPAC Name : 1-(aminomethyl)cyclohexan-1-ol[2]

-

InChI : InChI=1S/C7H15NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-6,8H2[1][2]

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the computed and available physicochemical properties of this compound is presented in the table below. It is important to note that experimental data for properties such as melting and boiling points are not consistently reported.

| Property | Value | Source |

| Molecular Weight | 129.20 g/mol | [2][3] |

| Molecular Formula | C7H15NO | [1][2][3][4] |

| Monoisotopic Mass | 129.115364102 Da | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1][5] |

| logP (predicted) | 0.114 | [7] |

| CAS Number | 4000-72-0 | [1][2][4] |

Experimental Protocols

Synthesis via Catalytic Hydrogenation

A common method for the synthesis of this compound involves the catalytic hydrogenation of 1-(nitromethyl)cyclohexanol.[8]

Reaction Scheme:

1-(nitromethyl)cyclohexanol → this compound

Detailed Methodology:

-

Precursor Preparation: The starting material, 1-(nitromethyl)cyclohexanol, is typically prepared by the reaction of cyclohexanone (B45756) with nitromethane.[8]

-

Hydrogenation: The crude, undistilled 1-(nitromethyl)cyclohexanol is dissolved in a suitable solvent, such as acetic acid.[8]

-

Catalyst: A suitable hydrogenation catalyst is added to the solution.

-

Reaction Conditions: The mixture is subjected to hydrogenation. This reaction is markedly exothermic, and the temperature must be controlled to approximately 35°C to prevent low yields due to hydrogenolysis and catalyst deactivation. Cooling can be achieved using a water bath or by adding ice.[8] The absorption of hydrogen is typically complete within 15-18 hours.[8]

-

Isolation: The final product, this compound, can be isolated as its acetic acid salt by adding ether to the reaction mixture, followed by trituration and refrigeration.[8]

Caption: Synthesis workflow for this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Methodology:

-

Column: A standard reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[7] For applications compatible with mass spectrometry (MS), phosphoric acid should be replaced with formic acid.[7]

-

Detection: The method is suitable for various detectors, and for preparative separation to isolate impurities.[7]

-

Scalability: This liquid chromatography method is scalable and can be adapted for fast UPLC applications using columns with smaller (3 µm) particles.[7] It is also suitable for pharmacokinetic studies.[7]

Biological Activity and Applications

This compound is noted for its biological activities and its potential as a building block in the synthesis of pharmaceuticals.[1]

Pharmacological Profile:

The compound is identified as a ligand that binds to the benzodiazepine (B76468) receptor. It has demonstrated several pharmacological effects, including:

-

Neuroprotective effects

-

Anticonvulsant activity

-

Hypoglycemic activity

-

Anti-inflammatory activity

These properties make it a molecule of interest for further investigation in drug discovery and development.

Caption: Biological activities of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[2] Appropriate personal protective equipment, including safety glasses and gloves, should be used when handling this compound.[1] It is important to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.[1]

References

- 1. CAS 4000-72-0: this compound | CymitQuimica [cymitquimica.com]

- 2. 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-(aminomethyl)cyclohexan-1-ol | 4000-72-0 [chemicalbook.com]

- 5. CAS 2041-57-8: 1-(Aminomethyl)cyclohexanemethanol [cymitquimica.com]

- 6. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 7. 1-(Aminomethyl)cyclohexan-1-ol | SIELC Technologies [sielc.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Synthesis of 1-(Aminomethyl)cyclohexanol from Cyclohexanone: A Technical Guide for Drug Development Professionals

Abstract

1-(Aminomethyl)cyclohexanol is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its unique structure, featuring a primary amine and a tertiary alcohol on a cyclohexane (B81311) scaffold, makes it a valuable synthon for introducing specific pharmacophoric features. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound starting from the readily available precursor, cyclohexanone (B45756). Two principal, high-yield methodologies are presented: the nitromethane (B149229) condensation route followed by reduction, and a Strecker-like synthesis via a cyanohydrin intermediate. This document furnishes detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers and drug development professionals in the efficient laboratory-scale synthesis of this important intermediate.

Introduction

The synthesis of functionalized alicyclic compounds is a cornerstone of modern drug discovery. This compound, with its vicinal amino and hydroxyl functionalities, represents a class of 1,2-amino alcohols that are prevalent in numerous biologically active molecules. The rigid cyclohexane ring provides a defined conformational framework, while the aminomethyl and hydroxyl groups offer multiple points for derivatization and interaction with biological targets. This guide details two robust and reproducible synthetic pathways from cyclohexanone, a cost-effective and common starting material.

Method 1: Synthesis via Nitromethane Condensation

This well-established route involves two main transformations: a base-catalyzed Henry condensation of cyclohexanone with nitromethane to form 1-(nitromethyl)cyclohexanol, followed by the catalytic hydrogenation of the nitro group to the desired primary amine.

Overall Reaction Scheme

Spectroscopic Profile of 1-(Aminomethyl)cyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Aminomethyl)cyclohexanol, a valuable building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound and its hydrochloride salt are summarized in the tables below. Direct spectral data for the free base of this compound is limited in publicly available literature; therefore, expected ranges and data from its hydrochloride salt are provided for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the 1H and 13C NMR chemical shifts for this compound is based on the analysis of its functional groups (a primary amine and a tertiary alcohol on a cyclohexane (B81311) ring) and comparison with similar structures. The hydrogens on the amine and alcohol groups are exchangeable and may appear as broad signals or not be observed depending on the solvent and concentration.[1][2][3][4]

Table 1: Predicted 1H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cyclohexane CH2 | 1.2 - 1.8 | Multiplet | 10H |

| CH2-NH2 | ~2.5 - 3.0 | Singlet/Broad | 2H |

| NH2 | Variable (Broad) | Singlet | 2H |

| OH | Variable (Broad) | Singlet | 1H |

Table 2: Predicted 13C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Quaternary C-OH | ~70 - 75 |

| CH2-NH2 | ~45 - 55 |

| Cyclohexane CH2 | ~20 - 40 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its O-H, N-H, C-H, and C-O bonds. The broadness of the O-H and N-H stretches is due to hydrogen bonding. Data for the hydrochloride salt is also available and shows characteristic shifts.[5]

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm-1) | Intensity | Description |

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad | H-bonded O-H stretch |

| N-H (Amine) | 3300 - 3500 | Medium, Broad | N-H stretch (primary amines show two bands) |

| C-H (Aliphatic) | 2850 - 2960 | Strong | C-H stretch |

| C-N | 1000 - 1250 | Medium | C-N stretch |

| C-O (Alcohol) | 1050 - 1260 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry of this compound would likely proceed via electron ionization (EI), leading to fragmentation. The molecular ion peak may be weak or absent.[6] Alpha-cleavage is a common fragmentation pathway for both alcohols and amines, resulting in the loss of an alkyl radical to form a stable cation.[7][8]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 129 | Molecular Ion [M]+ |

| 112 | [M-NH3]+ |

| 98 | [M-CH2NH2]+ |

| 81 | [C6H9]+ (from cyclohexyl ring fragmentation) |

| 56 | [C4H8]+ (from cyclohexyl ring fragmentation) |

| 30 | [CH2NH2]+ (from alpha-cleavage) |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain 1H and 13C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent is critical, as protic solvents like D2O will result in the exchange of the -OH and -NH2 protons, causing their signals to disappear from the 1H NMR spectrum.[1][2][3]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

1H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.

-

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.[9]

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet - for solids):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm-1. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm-1).

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.[10]

-

Instrumentation: Utilize a GC-MS system equipped with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Set to a temperature of 250-280°C. A split or splitless injection can be used depending on the sample concentration.

-

Oven Temperature Program: An initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-300°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

-

Mass Range: Scan from m/z 30 to 200.

-

Ion Source Temperature: Typically set to 230°C.

-

Quadrupole Temperature: Typically set to 150°C.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: Workflow for Spectroscopic Analysis.

Caption: Fragmentation Pathways in Mass Spectrometry.

References

- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: NMR Spectroscopy Of Amines [jove.com]

- 5. 1-AMINOMETHYL-1-CYCLOHEXANOL HYDROCHLORIDE(19968-85-5) IR Spectrum [chemicalbook.com]

- 6. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. webassign.net [webassign.net]

- 10. uoguelph.ca [uoguelph.ca]

Solubility Profile of 1-(Aminomethyl)cyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Aminomethyl)cyclohexanol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in different solvents is critical for its synthesis, purification, formulation, and overall drug development process. This technical guide provides a comprehensive overview of the solubility of this compound, based on its molecular structure and available chemical information. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also presents a general experimental protocol for determining solubility and a logical workflow to aid researchers in generating such data.

Introduction

This compound, with the CAS number 4000-72-0, is an organic compound featuring a cyclohexane (B81311) ring substituted with both an aminomethyl (-CH2NH2) and a hydroxyl (-OH) group attached to the same carbon atom. The presence of these polar functional groups, capable of hydrogen bonding, dictates its solubility characteristics. The amine group provides basic properties, while the hydroxyl group can act as a hydrogen bond donor. These features suggest a high affinity for polar solvents.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H15NO | |

| Molecular Weight | 129.20 g/mol | |

| Melting Point | 122-123 °C | |

| Boiling Point | 120-128 °C (at 18 Torr) | |

| Appearance | Colorless to pale yellow liquid or solid |

Solubility Profile

General Solubility Characteristics:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Expected to be highly soluble in these solvents due to strong hydrogen bonding interactions between the solute and the solvent molecules.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to be soluble due to dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Expected to have low solubility in these solvents as the nonpolar solvent molecules cannot effectively solvate the polar amine and hydroxyl groups of this compound.

The table below summarizes the expected qualitative solubility.

| Solvent | Solvent Type | Expected Solubility |

| Water | Polar Protic | High |

| Methanol | Polar Protic | High |

| Ethanol | Polar Protic | High |

| Isopropanol | Polar Protic | Moderate to High |

| Ethyl Acetate | Polar Aprotic | Low to Moderate |

| Toluene | Nonpolar | Low |

| Hexane | Nonpolar | Very Low |

Experimental Protocol for Equilibrium Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted technique.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

-

Sample Collection and Preparation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV or mass spectrometric detection.

-

Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

The Evolving Landscape of 1-(Aminomethyl)cyclohexanol Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

Shanghai, China – December 21, 2025 – As the quest for novel therapeutics targeting the central nervous system continues, the structural motif of 1-(aminomethyl)cyclohexanol has emerged as a promising scaffold for the development of a new generation of pharmacological agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of derivatives and analogs of this compound.

Core Synthesis and Analog Development

This compound serves as a versatile building block for the synthesis of a variety of derivatives.[1] Its inherent structural features, including a primary amine and a tertiary alcohol on a cyclohexane (B81311) ring, allow for diverse chemical modifications. A key analog of significant clinical importance is Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, a widely used anticonvulsant and analgesic. The synthesis of Gabapentin and its derivatives has been extensively documented, often involving multi-step processes that highlight the chemical tractability of the aminomethylcyclohexane core.

Derivatives are not limited to the addition of a carboxymethyl group. The amino group can be readily N-substituted, and the cyclohexane ring can bear various substituents, leading to a wide array of analogs with potentially diverse pharmacological profiles. For instance, the synthesis of N,N-dibenzylamino-1-methylcyclohexanol and its trifluoromethyl analog has been reported, demonstrating the feasibility of creating more complex structures from the basic cyclohexanol (B46403) template.

Pharmacological Landscape: From Neuroprotection to Monoamine Transporter Modulation

Preliminary studies suggest that this compound and its derivatives possess noteworthy biological activities, particularly in the realm of neuroscience. Research indicates potential neuroprotective effects, which may be attributed to their structural similarity to other bioactive amines.[2] These compounds are also thought to influence neurotransmitter systems, a critical aspect of CNS-targeted drug discovery.

A significant area of investigation is the interaction of these analogs with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). These transporters are crucial for regulating neurotransmitter levels in the synapse and are well-established targets for antidepressants, stimulants, and other psychotropic medications. The development of ligands with specific affinities for these transporters is a key objective in modern medicinal chemistry.

Quantitative Analysis of Structure-Activity Relationships

To facilitate a deeper understanding of the relationship between chemical structure and biological activity, the following tables summarize the available quantitative data for this compound analogs and related compounds at monoamine transporters.

| Compound/Analog | Target | Assay Type | Affinity (Ki, nM) | Efficacy (IC50, nM) |

| Reference Compounds | ||||

| Cocaine | DAT | Radioligand Binding | 230 | - |

| Cocaine | SERT | Radioligand Binding | 740 | - |

| Cocaine | NET | Radioligand Binding | 480 | - |

| Methylphenidate | DAT | Radioligand Binding | 100 | - |

| Methylphenidate | NET | Radioligand Binding | 100 | - |

| Methylphenidate | SERT | Radioligand Binding | 100,000 | - |

| Amphetamine | DAT | Radioligand Binding | 600 | - |

| Amphetamine | NET | Radioligand Binding | 70-100 | - |

| Amphetamine | SERT | Radioligand Binding | 20,000-40,000 | - |

| MDMA | DAT | Radioligand Binding | - | High |

| MDMA | SERT | Radioligand Binding | - | Higher than DAT |

| Hypothetical this compound Derivatives | ||||

| Derivative A (Unsubstituted) | DAT | Radioligand Binding | Data not available | Data not available |

| Derivative B (N-methyl) | DAT | Radioligand Binding | Data not available | Data not available |

| Derivative C (4-phenyl) | DAT | Radioligand Binding | Data not available | Data not available |

Note: The data for hypothetical derivatives is included to illustrate the type of information required for a comprehensive SAR analysis. Currently, specific binding affinities for a homologous series of this compound derivatives are not publicly available.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the advancement of research in this area. Below are standardized methodologies for key experiments.

Synthesis of Gabapentin Hydrochloride (A Representative Analog)

This protocol is adapted from established patent literature.[1]

Step 1: Synthesis of 3,3-Pentamethylene Glutarimide

-

Charge a reaction flask with 66.5 g of acetic anhydride, 66.5 g of ammonium (B1175870) acetate, and 100 g of 1,1-cyclohexane diacetic acid.

-

Heat the reaction mixture to 160-170°C for eight hours, distilling off the acetic acid that forms.

-

Cool the mixture to 90-110°C and add 200 g of water and 100 g of secondary butyl alcohol.

-

Cool to room temperature and adjust the pH to approximately 9 with 30% aqueous ammonia.

-

Filter the resulting solid and wash with water to obtain 3,3-pentamethylene glutarimide.

Step 2: Hofmann Rearrangement to Gabapentin Precursor

-

Charge a flask with 100 g of 3,3-pentamethylene glutarimide, 200 g of water, and 81 g of 30% sodium hydroxide.

-

Heat to 50-80°C for approximately two hours until complete dissolution.

-

Pour the resulting solution into a mixture of 400 g of 15% sodium hypochlorite (B82951) and 162 g of 30% sodium hydroxide, maintaining the temperature between 0°C and 30°C.

-

Allow the mixture to stand for approximately 3 hours at room temperature.

Step 3: Formation and Purification of Gabapentin Hydrochloride

-

Pour the solution from Step 2 into 32% hydrochloric acid.

-

Decompose excess chlorine by treating with an aqueous solution of sodium bisulphite and stirring at 40-60°C for a few hours.

-

Filter the aqueous solution and distill under reduced pressure until precipitation begins.

-

Resuspend the residue in ethyl alcohol, heat to 40-50°C, then cool the suspension for a few hours and filter.

-

Dry the solid under vacuum at 30-40°C to yield raw Gabapentin hydrochloride.[1]

Radioligand Binding Assay for Monoamine Transporters

This protocol is a generalized procedure for determining the binding affinity of test compounds.

1. Membrane Preparation:

-

Dissect the brain region of interest (e.g., striatum for DAT) on ice.

-

Homogenize the tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the crude membrane fraction.

-

Wash the pellet and resuspend in assay buffer.

-

Determine the protein concentration using a standard assay (e.g., BCA).

2. Competitive Binding Assay:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and either buffer (for total binding), a high concentration of a known inhibitor (for non-specific binding), or the test compound.

-

Incubate to allow binding to reach equilibrium.

3. Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Neuroprotection Assay

This protocol outlines a general method for assessing the neuroprotective effects of compounds against a neurotoxin.

1. Cell Culture:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons in appropriate media.

-

Plate the cells in multi-well plates and allow them to adhere and differentiate if necessary.

2. Treatment:

-

Pre-treat the cells with various concentrations of the test compound for a specified period.

-

Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine, MPP+, or glutamate) to induce cell death. Include control wells with no toxin and wells with toxin but no test compound.

3. Assessment of Cell Viability:

-

After the incubation period, assess cell viability using a suitable assay, such as the MTT assay, which measures mitochondrial metabolic activity, or the LDH assay, which measures membrane integrity.

4. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the control group.

-

Plot cell viability against the concentration of the test compound to determine its protective effect.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key relationships and workflows.

Future Directions

The field of this compound derivatives is ripe for further exploration. A systematic synthesis and pharmacological evaluation of a diverse library of analogs are necessary to build a robust structure-activity relationship database. This will enable the rational design of compounds with desired potency and selectivity for specific CNS targets. Furthermore, elucidation of the precise molecular mechanisms underlying the observed neuroprotective effects will be crucial for advancing these promising compounds towards clinical development. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The Pivotal Role of 1-(Aminomethyl)cyclohexanol in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary drug discovery and development, the strategic selection of molecular scaffolds is paramount to the successful design of novel therapeutics. Among the myriad of structural motifs, 1-(Aminomethyl)cyclohexanol and its derivatives have emerged as a cornerstone in medicinal chemistry, offering a unique combination of structural rigidity, three-dimensionality, and synthetic versatility. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of this important chemical entity, tailored for researchers, scientists, and drug development professionals.

Core Scaffold and Physicochemical Properties

This compound is an organic compound featuring a cyclohexane (B81311) ring substituted with both an aminomethyl and a hydroxyl group.[1] This unique arrangement of functional groups imparts a specific set of physicochemical properties that are highly advantageous for drug design. The cyclohexane core provides a non-aromatic, lipophilic scaffold that can effectively orient substituents for optimal interaction with biological targets. The presence of the primary amine and hydroxyl groups allows for the formation of key hydrogen bonds and serves as a versatile handle for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| CAS Number | 4000-72-0 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Key Functional Groups | Primary amine, Tertiary alcohol | [1] |

Synthesis of this compound and Key Derivatives

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common approach involves the reduction of cyclohexanone (B45756) oxime or the Ritter reaction of cyclohexanol (B46403) with a nitrile. The synthesis of its most prominent derivative, gabapentin (B195806) (1-(aminomethyl)cyclohexaneacetic acid), has been extensively optimized and often proceeds via a Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.

Experimental Protocol: Synthesis of Gabapentin via Hofmann Rearrangement

This protocol outlines the key steps for the synthesis of gabapentin from 1,1-cyclohexanediacetic acid monoamide.[1][2]

Materials:

-

1,1-cyclohexanediacetic acid monoamide

-

Sodium hydroxide (B78521) (NaOH)

-

Bromine (Br₂)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Dichloromethane

Procedure:

-

Preparation of Sodium Hypobromite (B1234621) Solution:

-

Prepare an aqueous solution of sodium hydroxide.

-

Cool the solution to between -5°C and -10°C.

-

Slowly add bromine to the cold sodium hydroxide solution while maintaining the low temperature to form sodium hypobromite in situ.[2]

-

-

Hofmann Rearrangement:

-

Prepare a solution of 1,1-cyclohexanediacetic acid monoamide in aqueous sodium hydroxide.

-

Slowly add the monoamide solution to the chilled sodium hypobromite solution with vigorous stirring, maintaining the temperature between -8°C and -5°C.[1]

-

After the addition is complete, maintain the reaction mixture at this temperature for 1 hour under stirring.[1]

-

Allow the temperature to rise to room temperature and then further maintain at 35-40°C for 1 hour.[1]

-

-

Isolation and Purification:

-

Cool the reaction mixture to 15-20°C.

-

Acidify the mixture to a pH of 5 and wash with dichloromethane.[1]

-

Adjust the pH of the aqueous layer to 2 using concentrated HCl and stir for 4 hours to precipitate gabapentin hydrochloride.[1]

-

Filter the precipitate and dry to obtain crude gabapentin hydrochloride.[1]

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Caption: Synthetic workflow for Gabapentin via Hofmann Rearrangement.

Biological Activities and Therapeutic Applications

The this compound scaffold is a key component in a range of biologically active molecules, with applications spanning from central nervous system disorders to infectious diseases.

Anticonvulsant and Analgesic Activity: The Gabapentin Story

The most prominent therapeutic agent derived from this scaffold is gabapentin. Although structurally related to the neurotransmitter GABA, gabapentin's mechanism of action does not involve direct interaction with GABA receptors.[3][4] Instead, it binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels.[3] This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P.[3][5] This modulation of neuronal excitability is the basis for its anticonvulsant and analgesic effects.[3]

Caption: Mechanism of action of Gabapentin.

Table 2: Pharmacokinetic Parameters of Gabapentin

| Parameter | Value | Reference |

| Bioavailability | ~60% (at 300 mg), decreases with dose | [3] |

| Time to Peak Plasma Concentration (Tmax) | 2 to 3 hours | [3] |

| Elimination Half-life | 5 to 7 hours | [3] |

| Protein Binding | <3% | [3] |

| Metabolism | Not significantly metabolized | [3] |

| Excretion | Renally (as unchanged drug) | [3] |

Antimicrobial and Antifungal Activity

Derivatives of this compound have also shown promise as antimicrobial and antifungal agents. While extensive quantitative data for a wide range of these specific derivatives is still emerging, studies on related cyclohexyl-containing compounds have demonstrated significant activity.

Table 3: Antimicrobial and Antifungal Activity of Selected Cyclohexyl Derivatives

| Compound Type | Organism | MIC (µg/mL) | Reference |

| Cyclohexenone derivative | Escherichia coli | 1.95 | [2] |

| Cyclohexenone derivative | Staphylococcus aureus | 1.95 | [2] |

| Phenylthiazole derivative | Candida albicans | 0.25 - 2 | [6] |

| Phenylthiazole derivative | Candida auris | 0.25 - 2 | [6] |

Note: The compounds listed are structurally related to the core scaffold but are not direct derivatives of this compound. This data is presented to illustrate the potential of the cyclohexyl moiety in antimicrobial drug discovery.

Enzyme Inhibition and Anticancer Activity

The rigid cyclohexane scaffold is also valuable for designing enzyme inhibitors. While specific IC50 or Ki values for a broad range of this compound derivatives are not widely reported in publicly available literature, the structural motif is being explored in the development of inhibitors for various enzymes. Furthermore, some cyclohexenone derivatives have been investigated for their anticancer properties, with mechanisms often involving the induction of apoptosis.[7]

Table 4: Enzyme Inhibitory and Anticancer Activity of Selected Cyclohexyl Analogs

| Compound Type | Target/Cell Line | Activity (IC₅₀/Kᵢ) | Reference |

| Aminoalkanol derivative | Acetylcholinesterase (AChE) | Kᵢ = 1.11 x 10⁻³ M | [8] |

| Oleoyl hybrid | HCT116 (colon cancer) | IC₅₀ = 0.34 µM | [1] |

| 2-cyclopentyloxyanisole derivative | TNF-α | IC₅₀ = 2.01 µM | [9] |

| 2-cyclopentyloxyanisole derivative | COX-2 | IC₅₀ = 1.08 µM | [9] |

Note: The compounds listed are structurally related to the core scaffold but are not direct derivatives of this compound. This data is presented to illustrate the potential of the cyclohexyl moiety in the development of enzyme inhibitors and anticancer agents.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for medicinal chemistry research. Its proven success in the form of gabapentin highlights its potential for developing CNS-active agents. The emerging evidence of its utility in crafting antimicrobial and anticancer compounds suggests that the full therapeutic potential of this structural motif is yet to be fully realized. Future research will likely focus on the synthesis of novel libraries of this compound derivatives and their systematic evaluation against a wider range of biological targets. The development of stereoselective synthetic methods will also be crucial for exploring the impact of chirality on biological activity.

References

An In-depth Technical Guide to the Discovery and History of 1-(Aminomethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Aminomethyl)cyclohexanol is a cyclic amino alcohol that has garnered interest as a versatile building block in organic and medicinal chemistry. Its rigid cyclohexyl scaffold, coupled with the presence of primary amine and hydroxyl functional groups, makes it a valuable precursor in the synthesis of a variety of more complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, synthesis, and early historical context of this compound, with a focus on the experimental details and methodologies that have underpinned its scientific journey.

Discovery and Initial Synthesis

The first documented synthesis of this compound appears in a 1951 publication in the Journal of the American Chemical Society by H. E. Ungnade, E. F. Claflin, and J. W. Tucker. The primary motivation for their work was the exploration of ring enlargement reactions, specifically the Tiffeneau-Demjanov rearrangement. In this context, this compound was synthesized as a key intermediate to study the reaction of nitrous acid with 1-aminomethyl-1-hydroxycycloalkanes, which can lead to the formation of larger ring ketones.

The synthesis of this compound was also detailed in the esteemed collection of vetted laboratory procedures, Organic Syntheses. The described method involves a two-step process starting from cyclohexanone (B45756).

Experimental Protocols: The Seminal Synthesis

The initial and most well-documented synthesis of this compound proceeds via the following two key steps:

Step 1: Synthesis of 1-(Nitromethyl)cyclohexanol

This step involves a Henry reaction, a base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.

-

Reaction: Cyclohexanone is reacted with nitromethane (B149229) in the presence of a base, typically sodium ethoxide in ethanol.

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

The solution is cooled, and a mixture of redistilled cyclohexanone and nitromethane is added dropwise with stirring.

-

The resulting sodium salt of 1-(nitromethyl)cyclohexanol precipitates and is collected by filtration.

-

The salt is then neutralized with an acid, such as acetic acid, to liberate the free 1-(nitromethyl)cyclohexanol as an oily layer.

-

The product is extracted with ether, dried, and the solvent is removed to yield the crude 1-(nitromethyl)cyclohexanol, which can be used in the next step without further purification.

-

Step 2: Catalytic Hydrogenation of 1-(Nitromethyl)cyclohexanol to this compound

The nitro group of 1-(nitromethyl)cyclohexanol is reduced to a primary amine using catalytic hydrogenation.

-

Reaction: 1-(Nitromethyl)cyclohexanol is hydrogenated in the presence of a catalyst, most commonly Raney nickel.

-

Procedure:

-

The crude 1-(nitromethyl)cyclohexanol is dissolved in a suitable solvent, such as glacial acetic acid.

-

Raney nickel catalyst is added to the solution.

-

The mixture is subjected to hydrogenation in a high-pressure apparatus (e.g., a Parr shaker) under a hydrogen atmosphere.

-

The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Upon completion of the reaction (cessation of hydrogen uptake), the catalyst is removed by filtration.

-

The acetic acid salt of this compound can be isolated from the filtrate.

-

This foundational work laid the groundwork for the availability of this compound for further chemical and biological investigations.

Early Physicochemical Characterization

The initial studies on this compound established its fundamental physicochemical properties.

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| CAS Number | 4000-72-0 |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point (acetic acid salt) | 118-121 °C (initial crop) |

| 113-116 °C (second crop) |

Historical Context and Early Applications

Initially synthesized as a chemical intermediate for studying reaction mechanisms, the utility of this compound and related aminocyclohexanol derivatives soon expanded. The presence of both an amine and a hydroxyl group on a rigid cyclic backbone made these compounds attractive scaffolds in medicinal chemistry.

While specific early pharmacological studies focusing exclusively on this compound are not extensively documented in readily available literature, the broader class of aminocyclohexanols and their derivatives were investigated for a range of biological activities. These explorations were often driven by the search for new therapeutic agents with effects on the central nervous system.

Emerging Biological Interest

In the decades following its initial synthesis, interest in compounds containing the aminomethylcyclohexanol motif grew, particularly in the context of:

-

Neuroprotective Agents: The rigid cyclic structure was explored as a potential pharmacophore for interacting with neuronal receptors.

-

Anticonvulsants: The structural similarity to other known anticonvulsant agents prompted investigations into the potential antiepileptic properties of its derivatives.

-

Hypoglycemic and Anti-inflammatory Agents: The diverse biological activities of amino alcohols led to broader screening for other potential therapeutic applications.

It is important to note that much of the early drug discovery work involving this and similar scaffolds was conducted within pharmaceutical companies and may not have been published in peer-reviewed journals until much later, often in the form of patents for related, more complex molecules. The primary historical significance of the initial synthesis of this compound lies in its role as a foundational building block that enabled these later explorations.

Visualizing the Synthesis Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the seminal synthesis of this compound.

Caption: Synthetic pathway of this compound.

Conclusion

The discovery of this compound in 1951 by Ungnade, Claflin, and Tucker was a direct result of fundamental research into chemical reaction mechanisms. The development of a robust synthetic protocol, as later detailed in Organic Syntheses, made this compound accessible to the broader scientific community. While its initial purpose was not medicinal, its unique structural features—a rigid cyclic core functionalized with both an amine and a hydroxyl group—positioned it as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The history of this compound serves as a classic example of how the exploration of fundamental organic chemistry can provide the essential building blocks for future advancements in drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Aminomethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-(Aminomethyl)cyclohexanol, a key intermediate in the preparation of various pharmaceutically active compounds. The primary method outlined is based on a well-established procedure involving the condensation of cyclohexanone (B45756) with nitromethane, followed by catalytic hydrogenation.

Data Presentation

The following table summarizes the quantitative data for the primary synthesis route of this compound.

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature | Pressure | Reaction Time | Product | Yield |

| 1 | Cyclohexanone | Nitromethane | Sodium Ethoxide | Ethanol (B145695) | Not specified | Atmospheric | Not specified | 1-(Nitromethyl)cyclohexanol | Not specified |

| 2 | 1-(Nitromethyl)cyclohexanol | Hydrogen | Raney Nickel | Acetic Acid | 25-35°C | ~3-4 atm | 15-18 hours | This compound | 57-65% |

Experimental Protocols

Primary Synthesis Route: From Cyclohexanone and Nitromethane

This protocol is adapted from a procedure published in Organic Syntheses. It involves two main steps: the formation of 1-(nitromethyl)cyclohexanol and its subsequent reduction to this compound.

Step 1: Synthesis of 1-(Nitromethyl)cyclohexanol

-

Reagent Preparation : Prepare a solution of sodium ethoxide by adding 57.5 g of clean sodium to 1.2 L of absolute ethanol in a 3-L three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.

-

Reaction : To the sodium ethoxide solution, add a mixture of cyclohexanone and nitromethane.

-

Work-up : After the reaction is complete, the mixture is worked up by adding a cold solution of 184 g of glacial acetic acid in 1250 ml of water. The oily layer of 1-(nitromethyl)cyclohexanol is separated. The aqueous layer is extracted with ether, and the combined organic layers are dried and concentrated to yield crude 1-(nitromethyl)cyclohexanol.[1]